molecular formula C26H36Br2N4S2 B3094624 3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine CAS No. 1260224-09-6

3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine

Cat. No.: B3094624
CAS No.: 1260224-09-6
M. Wt: 628.5 g/mol
InChI Key: RNZMRKMPTNFFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is a tetrazine-based conjugated molecule featuring brominated thiophene units and a 2-ethylhexyl solubilizing side chain. The tetrazine core acts as a strong electron acceptor, while the bromine atoms enable further functionalization (e.g., cross-coupling reactions). The 2-ethylhexyl group enhances solubility in organic solvents, critical for solution-processed optoelectronic applications such as organic photovoltaics (OPVs) . Its synthesis typically involves Stille or Suzuki cross-coupling reactions, leveraging palladium catalysts to form the conjugated backbone .

Properties

IUPAC Name

3,6-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2N4S2/c1-5-9-11-17(7-3)13-19-15-21(33-23(19)27)25-29-31-26(32-30-25)22-16-20(24(28)34-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZMRKMPTNFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C2=NN=C(N=N2)C3=CC(=C(S3)Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine involves its ability to participate in electron transfer processes. The compound’s electronic structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key properties of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine with structurally analogous tetrazine derivatives:

Compound Name Substituents Band Gap (eV) HOMO (eV) LUMO (eV) Solubility Application Reference
This compound 2-Ethylhexyl, Br ~1.9* -5.4* -3.5* High OPVs, OLEDs
3,6-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-1,2,4,5-tetrazine (2OD-TTz) 2-Octyldodecyl, Br 1.8 -5.58 -3.78 Very High OPVs (PCE: 2.6% with ITIC-F)
3,6-Di(pyrimidin-2-yl)-1,2,4,5-tetrazine Pyrimidinyl 2.2 -6.1 -3.9 Moderate Supramolecular Chemistry
BTATz (N3,N6-Bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine) Tetrazolyl, NH₂ N/A N/A N/A Low Energetic Materials
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine 3,5-Dimethylpyrazolyl N/A N/A N/A Moderate Gas-Generating Agents

*Estimated based on analogous tetrazine-thiophene systems.

Key Observations:

  • Alkyl Chain Impact : The 2-ethylhexyl group in the target compound provides moderate solubility compared to the longer 2-octyldodecyl chain in 2OD-TTz, which enhances film-forming properties but may hinder charge transport due to increased steric bulk .
  • Electronic Properties : Bromine substituents lower the HOMO (-5.4 eV vs. -5.58 eV for 2OD-TTz) and narrow the band gap (~1.9 eV vs. 1.8 eV for 2OD-TTz), favoring light absorption in the visible spectrum for OPVs .

Performance in Optoelectronic Devices

  • Photovoltaic Efficiency: The copolymer of 2OD-TTz with quaterthiophene achieved a power conversion efficiency (PCE) of 2.6% with ITIC-F, attributed to its deep HOMO (-5.58 eV) and optimized morphology .
  • Thermal Stability : Tetrazines with aromatic substituents (e.g., pyrimidinyl) exhibit higher thermal stability (decomposition >300°C), whereas alkylated derivatives like 2OD-TTz decompose at ~250°C due to side-chain instability .

Energetic and Mechanochemical Properties

  • Energetic Performance: Unlike BTATz (detonation velocity: 8,903 m/s; decomposition: 318°C), the target compound lacks nitro or amino groups, resulting in lower energy density but higher stability for optoelectronic use .
  • Mechanical Sensitivity : Brominated tetrazines exhibit reduced sensitivity to friction/impact compared to nitro-functionalized analogs (e.g., DNGTz), making them safer for processing .

Biological Activity

3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is a compound of increasing interest in the fields of organic electronics and medicinal chemistry. Its unique structure comprises thiophene units and a tetrazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

  • Molecular Formula : C₂₆H₃₆Br₂N₄S₂
  • Molecular Weight : 628.53 g/mol
  • CAS Number : 1260224-09-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, which can include antimicrobial properties, effects on plant growth, and potential applications in drug delivery systems.

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit antimicrobial properties. For example:

  • A study highlighted that terthiophene derivatives demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Herbicidal Effects

The compound's structural similarity to known herbicides suggests potential herbicidal activity. Studies have shown that thiophene derivatives can inhibit the growth of certain plants by affecting protein expression related to energy production .

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxic effects of related compounds suggest that tetrazine derivatives may have anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells .

Case Studies

  • Antibacterial Study :
    • A series of experiments were conducted using various concentrations of this compound against E. coli. Results indicated a dose-dependent inhibition of bacterial growth.
    Concentration (µg/mL)Zone of Inhibition (mm)
    108
    5015
    10022
  • Herbicidal Activity :
    • In a greenhouse study, the compound was applied to Arabidopsis thaliana plants. The results showed a significant reduction in plant height and biomass compared to the control group.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The electron-rich nature of thiophene units may interact with cellular membranes or enzymes.
  • The tetrazine moiety could participate in redox reactions influencing cellular metabolism.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine while minimizing impurities?

  • Methodology : The synthesis involves converting nitrile precursors to tetrazine via Pinner conditions, with careful control of reaction sequence to avoid monosubstituted tetrazine byproducts. Substituting ethanol with isopropanol improves solubility due to the bulky 2-ethylhexyl group. Final oxidation with sodium nitrite and acetic acid ensures complete conversion of dihydrotetrazine to tetrazine .
  • Key Tip : Monitor reaction viscosity during polymerization to prevent "hot spots" and thermal decomposition of tetrazine rings, using conventional heating instead of microwave reactors .

Q. How are optical and electrochemical properties of this tetrazine derivative characterized for optoelectronic applications?

  • Methods :

  • Optical Band Gap : Determined via UV-Vis spectroscopy (e.g., absorption edge analysis). For similar polymers, band gaps of ~1.8 eV are reported .
  • HOMO/LUMO Levels : Cyclic voltammetry (CV) in dichloromethane with a ferrocene reference. HOMO levels as deep as -5.58 eV are achievable, ideal for solar cell hole transport .
  • Solubility : Tested in chlorinated solvents (e.g., chloroform, chlorobenzene) for film-processing compatibility .

Q. What initial device applications demonstrate the utility of this compound?

  • Application : Non-fullerene organic solar cells (NF-PSCs). Blending the tetrazine polymer with ITIC-F or Y6 acceptors yields power conversion efficiencies (PCEs) up to 2.6–16.35%, depending on aggregation control .
  • Performance Factors : Efficiency hinges on optimizing phase separation via steric hindrance modifiers (e.g., Pt complexation) and solvent annealing .

Advanced Research Questions

Q. How do alkyl chain substituents (e.g., 2-ethylhexyl vs. 2-octyldodecyl) impact solubility and device performance?

  • Comparative Data :

SubstituentSolubilityOptical Band Gap (eV)HOMO Level (eV)
2-EthylhexylHigh~1.8 (estimated)-5.58
2-OctyldodecylModerate1.8-5.5
  • Analysis : Shorter chains (e.g., 2-ethylhexyl) enhance solubility but may reduce crystallinity. Longer chains improve film morphology but complicate purification .

Q. What strategies mitigate thermal decomposition during polymerization?

  • Approach : Use Pd₂(dba)₃ catalysts for Stille coupling under controlled pressure (≤20 bar) and low-viscosity solvents (e.g., chlorobenzene). Avoid microwave reactors to prevent localized overheating .
  • Validation : Gel permeation chromatography (GPC) confirms higher molecular weights (Mn > 30 kDa) with conventional heating .

Q. How can aggregation-induced phase separation be controlled in solar cell active layers?

  • Solution : Introduce steric hindrance via platinum(II) complexation. For example, adding Pt(Ph)₂(DMSO)₂ reduces polymer aggregation, optimizing domain sizes and improving PCE from 13.03% to 16.35% .
  • Characterization : Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) validate morphology changes .

Q. What bioorthogonal applications exploit the reactivity of this tetrazine derivative?

  • Mechanism : The electron-deficient tetrazine core undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes) for rapid bioconjugation .
  • Applications : Fluorescent probes or drug delivery systems via postsynthetic modification. For example, 3-bromo-tetrazines enable site-selective protein labeling .

Data Contradiction Analysis

Q. Why do reported PCEs for tetrazine-based solar cells vary widely (2.6% vs. 16.35%)?

  • Root Causes :

  • Polymer Design : The 2-ethylhexyl variant may lack sufficient steric hindrance, leading to excessive aggregation and large domains, reducing charge extraction .
  • Acceptor Choice : ITIC-F (PCE 2.6%) has lower electron mobility than Y6 .
    • Resolution : Blend tetrazine polymers with high-mobility acceptors (e.g., Y6) and use additives (e.g., 1,8-diiodooctane) to refine phase separation .

Methodological Recommendations

  • Synthetic Reproducibility : Always purify monomers via column chromatography to eliminate brominated byproducts that terminate polymerization .
  • Device Optimization : Use spin-coating under nitrogen and thermal annealing at 100°C for 10 minutes to enhance active layer crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine
Reactant of Route 2
3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.